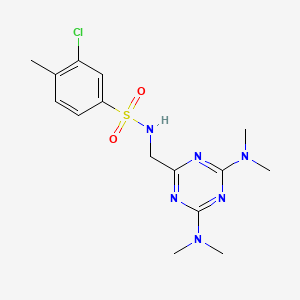
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H21ClN6O2S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a1,3,5-triazine core have been reported to interact with various biological targets
Mode of Action
Compounds with similar structures have been reported to exhibit fluorescence properties . This suggests that the compound might interact with its targets through a fluorescence mechanism, leading to changes in the targets’ properties or functions. More research is needed to confirm this hypothesis and to elucidate the exact mode of action.
Biochemical Pathways
Compounds with similar structures have been reported to show correlated rotations of the alkyl groups in the dialkylamino moieties This suggests that the compound might affect pathways related to these rotations
Result of Action
Similar compounds have been reported to exhibit antitumor activity . This suggests that the compound might have potential therapeutic effects. More research is needed to confirm this hypothesis and to elucidate the exact molecular and cellular effects of this compound’s action.
生物活性
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a sulfonamide moiety. The molecular formula is C13H17ClN4O2S with a molecular weight of approximately 344.82 g/mol. The presence of both electron-donating (dimethylamino) and electron-withdrawing (sulfonamide) groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClN₄O₂S |
| Molecular Weight | 344.82 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
The biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The triazine structure allows for effective binding to specific sites, modulating enzymatic pathways involved in cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for DNA replication and repair .
- Induction of Apoptosis : Studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspases . This process involves the externalization of phosphatidylserine and an increase in the sub-G1 phase population of the cell cycle .
Biological Activity Studies
Recent research has evaluated the anticancer properties of compounds related to this compound. The following table summarizes findings from various studies:
| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 6–7 | Induction of apoptosis via caspase activation | |
| HCT-116 | Not specified | Inhibition of DHFR | |
| MCF-7 | Not specified | Modulation of cell cycle dynamics |
Case Studies
- HeLa Cell Line Study : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells at low concentrations (IC₅₀ = 6–7 µM). The mechanism involved the induction of apoptosis through caspase activation and increased early apoptotic cell populations .
- HCT-116 Cell Line : In another study focusing on colorectal cancer cells (HCT-116), compounds were shown to inhibit key metabolic pathways essential for cell survival. Although specific IC₅₀ values were not provided, the results indicated significant potential for therapeutic application.
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN6O2S/c1-10-6-7-11(8-12(10)16)25(23,24)17-9-13-18-14(21(2)3)20-15(19-13)22(4)5/h6-8,17H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKULJEJTNVNLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













